molecular formula C17H15ClN2O4 B2546227 methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 612049-03-3

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2546227
CAS RN: 612049-03-3
M. Wt: 346.77
InChI Key: NFBDXWPADNGGCZ-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, is a derivative of the 2H-pyrano[3,2-c]pyridine system. This class of compounds is known for its diverse pharmacological activities and is often explored for its potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the synthesis and structural analysis of closely related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of 2H-pyrano[3,2-c]pyridine derivatives is described in the second paper, where a new approach to this system is outlined. The process involves the preparation of 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones from 1,3-dicarbonyl compounds and subsequent transformations. These transformations include the exchange of dimethylamino groups with various amines and cyclization in basic media to yield the final pyrano[3,2-c]pyridine derivatives . This methodology could potentially be adapted for the synthesis of the compound of interest by substituting the appropriate chlorophenyl and methyl groups at the relevant positions.

Molecular Structure Analysis

The first paper provides a detailed structural analysis of a related compound through X-ray crystallography. The crystal structure reveals that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions . This information is valuable as it suggests that similar coplanarity and stabilizing interactions might be expected in the molecular structure of this compound.

Chemical Reactions Analysis

The second paper also provides insight into the chemical reactivity of the 2H-pyrano[3,2-c]pyridine system. It describes how the compounds can undergo transformations through nucleophilic substitution reactions with various amines, leading to a diverse array of derivatives . This suggests that the compound of interest may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of analogs with potentially different biological activities.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, the structural information and synthesis methods described can provide some indirect insights. For example, the presence of hydrogen bond donors and acceptors in the structure suggests that the compound may have certain solubility characteristics and may form stable crystals under the right conditions. The molecular rigidity implied by the coplanarity of the rings could also influence its physical properties, such as melting point and stability .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound of interest, methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, is involved in the synthesis of various heterocyclic compounds due to its reactive structure. For instance, it has been synthesized through reactions involving 4-hydroxycoumarin and methyl 4'-chloro-2-cyanocinnamate catalyzed by KF-montmorillonite, leading to structures with potential for further chemical exploration due to their N—H⋯O hydrogen bonds and C—H⋯O interactions within their crystal structure (Shi et al., 2005). This compound's ability to undergo various reactions underscores its versatility in synthesizing complex molecular architectures.

Structural and Interaction Studies

The structural analysis of derivatives similar to the compound of interest reveals significant insights into their interaction landscapes. For example, studies on N-(chlorophenyl)pyridinecarboxamides, compounds with structural similarities, have shown diverse hydrogen bonding modes and interaction environments, which are crucial for understanding the molecular basis of their biological or chemical activity (Gallagher et al., 2022).

Potential Biological Activities

While the specific compound has not been directly linked to biological activities in the literature provided, related compounds exhibit a range of biological effects. For instance, novel pyrazole derivatives have shown significant antimicrobial and anticancer activities, indicating that structural analogs of the compound might also possess such properties, warranting further investigation (Hafez et al., 2016).

properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-8-7-11-13(16(21)20-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBDXWPADNGGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324059
Record name methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

612049-03-3
Record name methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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